2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and an oxoacetamide group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with an appropriate amide source under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Molecular docking studies have shown that it can interact with proteins involved in bacterial and fungal infections, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Exhibits significant antibacterial properties.
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole: Shows low minimum inhibitory concentration against Candida albicans.
Uniqueness
2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the benzyl group and oxoacetamide moiety, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOTINKQNUIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388501 | |
Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108977-91-9 | |
Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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